molecular formula C11H15IN2S B1457999 6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034156-70-0

6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No. B1457999
CAS RN: 2034156-70-0
M. Wt: 334.22 g/mol
InChI Key: QCWPVEBRAHWMIJ-UHFFFAOYSA-N
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Description

6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, also known as 6-Methyl-3-propylbenzothiazol-2(3H)-imine hydroiodide, is an organic compound that has been studied for its potential applications in various fields of science. It is composed of a benzothiazol-2(3H)-imine ring and a propyl chain with a methyl substituent. 6-Methyl-3-propylbenzothiazol-2(3H)-imine hydroiodide has been found to have a wide range of applications, including in the fields of biochemical research, medicinal chemistry, and materials science.

Scientific Research Applications

Human Neutrophil Elastase (HNE) Inhibition

Thiazol-2(3H)-one derivatives have been explored as inhibitors for HNE, an enzyme involved in respiratory system pathologies like COPD and cystic fibrosis . While the specific compound “6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” may not have been directly studied for this application, related structures have shown potential in the synthesis of HNE inhibitors. This suggests a possible research avenue for the compound in the development of therapeutic agents targeting respiratory diseases.

Sigma Receptor Ligands

Compounds with a benzo[d]thiazol-2(3H)-one structure have been investigated for their affinity to sigma receptors, which are implicated in several neurological disorders . As sigma receptors modulate various proteins, including NMDA receptors and calcium ion channels, the compound could be a candidate for creating new sigma receptor ligands with potential applications in treating depression, anxiety, schizophrenia, and drug abuse.

Metabolic Stability Improvement

The structural modification of thiazol-2(3H)-one derivatives to improve metabolic stability is a significant area of research . By exploring alternative amine moieties, such as 1-adamantanamine, researchers aim to enhance the metabolic stability of these compounds. This approach could be applied to “6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” to develop more stable drug candidates.

Analytical Characterization

Advanced analytical techniques like two-dimensional NMR spectroscopy and tandem mass spectrometry are used to characterize thiazol-2(3H)-one derivatives . These methods could be employed to study “6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide”, providing insights into its structure and potential tautomeric forms, which are crucial for understanding its reactivity and interactions.

Enzyme Inhibitor Design

The design of enzyme inhibitors is a complex process that often involves the modification of existing scaffolds. Although thiazol-2(3H)-one has not been successful as an HNE inhibitor scaffold, it could serve as a starting point for the design of inhibitors against other enzymes . Research into the compound’s inhibitory properties could lead to novel treatments for various diseases.

Chemical Synthesis and Green Chemistry

Thiazole derivatives are synthesized using green chemistry approaches, which aim to reduce the environmental impact of chemical processes . The compound “6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” could be synthesized using such methods, contributing to the development of more sustainable chemical practices.

Pharmacological Profile Elucidation

Understanding the pharmacological profile of a compound is essential for its development as a therapeutic agent. Research into the binding properties, tissue distribution, and molecular interactions of thiazol-2(3H)-one derivatives can provide valuable information for the pharmacological characterization of "6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide" .

Drug Development and Clinical Trials

Finally, the journey from compound synthesis to clinical trials is a critical aspect of drug development. By studying the therapeutic potential and safety profile of thiazol-2(3H)-one derivatives, researchers can pave the way for “6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” to enter preclinical and clinical studies .

properties

IUPAC Name

6-methyl-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.HI/c1-3-6-13-9-5-4-8(2)7-10(9)14-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWPVEBRAHWMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)SC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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